molecular formula C42H51N13O7 B607100 diABZI STING agonist-1 CAS No. 2138498-18-5

diABZI STING agonist-1

Cat. No. B607100
M. Wt: 849.954
InChI Key: JGLMVXWAHNTPRF-CMDGGOBGSA-N
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Description

DiABZI STING agonist-1 is a selective stimulator of interferon genes (STING) receptor agonist . It induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) and increases serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice .


Molecular Structure Analysis

DiABZI STING agonist-1 is part of a family of small-molecule amidobenzimidazoles (ABZI). Two molecules of the lead compound were joined to create a single optimized dimeric ligand . Structural studies have suggested that unlike the classical STING agonist, 2’3’-cGAMP, diABZI activates STING while maintaining its open conformation .


Physical And Chemical Properties Analysis

DiABZI STING agonist-1 is a non-nucleotide-based ligand that potently activates STING . It has a molecular weight of 959.3 g/mol and a formula of C42H51N13O7 . It is water-soluble .

Scientific Research Applications

Cancer Therapy

  • Colorectal Cancer (CRC) Treatment : diABZI STING agonist-1, combined with indoleamine 2,3-dioxygenase (IDO) inhibitor, significantly inhibited tumor growth in colorectal cancer models. This combination promoted CD8+ T cell and dendritic cell recruitment while decreasing myeloid-derived suppressor cell infiltration, showcasing a promising option for CRC therapy (Shi et al., 2021).

  • Enhancing Vaccine Efficacy : diABZI has been employed to construct glycopeptide antigen-based vaccines. It enhanced antibody production and T cell immune responses, as well as inhibited tumor growth in tumor-bearing mice. This suggests diABZI's potential as an adjuvant in cancer vaccine development (Wang et al., 2021).

  • Systemic Activity Against Tumors : A study on diABZI STING agonist demonstrated systemic efficacy in treating tumors in mice. The linking strategy of two symmetry-related amidobenzimidazole-based compounds created diABZIs with enhanced STING binding and anti-tumor activity (Ramanjulu et al., 2018).

Antiviral Applications

  • Inhibition of Coronavirus Infection : diABZI showed potent anti-coronavirus activity against both common cold human coronavirus and SARS-CoV-2 in cell culture systems. Its antiviral activity was dependent on the interferon pathway, highlighting diABZI's therapeutic potential for treating coronavirus infections (Zhu et al., 2021).

  • SARS-CoV-2 and Other Viral Infections : Pharmacological activation of STING, including with diABZI, demonstrated effective inhibition of SARS-CoV-2 infection. This suggests its potential as a therapeutic strategy to control coronavirus and other viral infections (Li et al., 2021).

Other Applications

  • Chemodynamic-Immunotherapy : diABZI was used in ferrocene-containing polymersome nanoreactors for chemodynamic therapy and immunotherapy. This combination enhanced STING activation and showed potential for treating primary solid and metastatic tumors (Zhou et al., 2021).

  • Molecular Dynamics and Drug Design : Molecular dynamics simulations with diABZI provided insights into STING conformation modulation, which can be crucial for the development of cancer immunotherapies (Chen et al., 2021).

Safety And Hazards

DiABZI STING agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

properties

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diABZI STING agonist-1

CAS RN

2138498-18-5
Record name Diabzi sting agonist-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIABZI STING AGONIST-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12
Citations
M Pyclik, J Durslewicz, JA Papinska… - International Journal of …, 2023 - mdpi.com
… Mice were injected on day 1 with a diABZI STING agonist-1 trihydrochloride (GLPBIO, Montclair, CA, USA) in 40% PEG300 (MilliporeSigma, St. Louis, MO, USA) (2.5 mg/kg, 0.05 mL/…
Number of citations: 1 www.mdpi.com
S Chipurupalli, R Ganesan, SP Dhanabal… - Frontiers in …, 2020 - frontiersin.org
… HY-12057) and diABZI STING agonist-1 trihydrochloride (Cat No. HY-112921B) were procured form MedChem Express. CDDO-methyl ester (SMB00376) was purchased from Sigma …
Number of citations: 20 www.frontiersin.org
A Xue, Y Shang, P Jiao, S Zhang, C Zhu, X He… - Thoracic …, 2022 - Wiley Online Library
… Cells were irradiated with 0, 2 and 4 Gy γ-ray after pretreatment with diABZI STING agonist-1 trihydrochloride (MedChemExpress, cat no. HY-112921B) or DMSO for 2 h. In this study, …
Number of citations: 6 onlinelibrary.wiley.com
Y Gao, X Zheng, B Chang, Y Lin, X Huang, W Wang… - Cell Research, 2022 - nature.com
STING, an endoplasmic reticulum (ER) transmembrane protein, mediates innate immune activation upon cGAMP stimulation and is degraded through autophagy. Here, we report that …
Number of citations: 16 www.nature.com
W Luo, G Xu, Z Song, W Mu, J Wen, S Hui… - Frontiers in …, 2023 - frontiersin.org
… DiABZI STING agonist-1 trihydrochloride (HY-112921B) was purchased from Med Chem Express (State of New Jersey, US). Rabbit monoclonal anti-Phospho-IRF-3 (1:1000,86691) …
Number of citations: 6 www.frontiersin.org
G Xu, H Wang, Y Chen, W Mu, J Wen, P Zhang, X Xiao… - 2023 - researchsquare.com
… Licochalcone B (HY-N0373), DMXAA(HY-10964), Cridanimod (HY-W011890 ) and diABZI STING agonist-1 trihydrochloride (HY-112921B) were purchased from Med Chem Express (…
Number of citations: 0 www.researchsquare.com
CY Liu, JL Chen, CT Huang, PY Chu, MF Tseng… - Cancer Research, 2021 - AACR
… Two STING agonists, ADU-S100 and diABZI STING agonist-1 trihydrochloride, were used for in vitro studies. The molecular events were examined by Western blot analysis. …
Number of citations: 1 aacrjournals.org
S Lohard, N Bourgeois, L Maillet, F Gautier… - Nature …, 2020 - nature.com
… These data led us to investigate the apoptotic activity of a recently described synthetic small molecule diABZI STING agonist-1 21 . Importantly this compound phenocopied paclitaxel’s …
Number of citations: 66 www.nature.com
S Huang, P Xie, X Huang, Z Chen, J Yang… - American Journal of …, 2023 - ncbi.nlm.nih.gov
Pancreatic ductal adenocarcinoma (PDAC) is the fourth leading cause of cancer-related mortality globally with limited effective treatment options. Although the combination of …
Number of citations: 1 www.ncbi.nlm.nih.gov
Y Wang, J Luo, A Alu, X Han, Y Wei, X Wei - Molecular cancer, 2020 - Springer
The activation of the cGAS-STING pathway has tremendous potential to improve anti-tumor immunity by generating type I interferons. In recent decades, we have witnessed that …
Number of citations: 108 link.springer.com

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